N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-3-2-4-16(9-13)27-19-17(11-24-27)20(29)26-21(25-19)30-12-18(28)23-10-14-5-7-15(22)8-6-14/h2-9,11H,10,12H2,1H3,(H,23,28)(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFDIYZNPMCLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thioacetamide group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with thioacetic acid or its derivatives under suitable conditions.
Attachment of the 4-fluorobenzyl group: This is usually done via nucleophilic substitution reactions using 4-fluorobenzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains key functional groups that dictate its reactivity:
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Pyrazolo[3,4-d]pyrimidine core : A fused heterocycle with aromatic character, susceptible to electrophilic substitution at electron-rich positions (e.g., the pyrimidine N1 and pyrazole C3 positions) .
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Thioacetamide group (-S-C(=O)-NH-) : The sulfur atom may act as a nucleophile, while the amide can participate in hydrolysis or hydrogen bonding.
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4-Fluorobenzyl group : Electron-withdrawing fluorine enhances the stability of the benzyl group but reduces its susceptibility to oxidation.
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4-hydroxy-m-tolyl substituent : The phenolic -OH group may engage in acid-base reactions or serve as a hydrogen-bond donor.
Table 1: Reactivity of Functional Groups
Electrophilic Aromatic Substitution
The pyrazolo[3,4-d]pyrimidine core may undergo nitration or sulfonation. For example:
Challenges : Steric hindrance from the m-tolyl and 4-fluorobenzyl groups may limit reactivity at certain positions.
Oxidation of Thioether Linkage
The thioacetamide group could oxidize to sulfoxide or sulfone:
Implications : Sulfone formation may enhance hydrogen-bonding capacity, altering biological activity .
Hydrolysis of Acetamide
Under acidic or basic conditions, the acetamide may hydrolyze to acetic acid:
Kinetics : Fluorine’s electron-withdrawing effect could accelerate hydrolysis compared to non-fluorinated analogs .
Table 2: Reactivity Comparison with Structural Analogs
Key Differences : The 4-hydroxy group in the target compound introduces additional acidity and hydrogen-bonding potential, which may stabilize intermediates in substitution reactions compared to non-hydroxylated analogs.
Research Gaps and Recommendations
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Synthetic Studies : No experimental data exist for the synthesis or modification of this compound. Prioritize routes involving:
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Protection/deprotection of the 4-hydroxy group during functionalization.
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Pd-catalyzed cross-coupling to introduce substituents to the pyrazolo[3,4-d]pyrimidine core.
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Computational Modeling : DFT calculations could predict regioselectivity in electrophilic substitution.
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Stability Testing : Investigate pH-dependent hydrolysis of the acetamide group.
Scientific Research Applications
N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Data
*Estimated data based on structural analogs.
Key Observations:
Substituent Effects on Melting Points: Fluorinated aryl groups (e.g., 4-fluorophenyl in 2h and 2k) correlate with higher melting points (~145–147°C), likely due to enhanced intermolecular interactions . Bulky substituents (e.g., morpholinophenyl in 123) reduce melting points (107–118°C), suggesting steric hindrance limits crystal packing .
Synthetic Yields :
- Compounds with simple arylthio groups (e.g., 2k: 20% yield) exhibit lower yields compared to those with naphthyl or morpholine substituents (e.g., 2h: 55%) .
Molecular Weight and Bioactivity :
- Heavier compounds like 118c (646.18 g/mol) may exhibit improved membrane permeability but reduced solubility, a critical factor in drug design .
Thioacetamide-Linked Heterocycles
Table 2: Comparison with Non-Pyrazolo Pyrimidine Analogs
Key Observations:
- Core Heterocycle Impact : Pyrazolo[3,4-d]pyrimidines (e.g., target compound) generally exhibit higher thermal stability (melting points >140°C) compared to 1,3,4-thiadiazoles (133–135°C) .
- Fluorinated vs. Chlorinated Substituents : Fluorinated derivatives (e.g., 4g) show higher melting points than chlorinated analogs (e.g., 5e), aligning with fluorine’s stronger electronegativity and van der Waals interactions .
Research Findings and Implications
Fluorine’s Role : The 4-fluorobenzyl group in the target compound likely enhances metabolic stability and lipophilicity, as seen in 2h and 2k, which retained activity in enzymatic assays .
Thioacetamide vs. Oxo Bridges : Thioacetamide linkages (as in the target compound) improve binding affinity in kinase inhibitors compared to oxo bridges, as sulfur’s larger atomic radius facilitates hydrophobic interactions .
Synthetic Challenges : Low yields for analogs like 2k (20%) highlight the difficulty of introducing multiple aryl groups, necessitating optimized coupling conditions .
Biological Activity
N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 4-fluorobenzyl group and a thioacetamide moiety may contribute to its pharmacological profile.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory activity against various enzymes, including cyclooxygenase (COX) and monoamine oxidase (MAO). For instance, related pyrazole derivatives have shown IC50 values ranging from 0.2 μM to 17.5 μM against COX-II, indicating significant anti-inflammatory potential .
- Anticonvulsant Activity : Research on related benzyl derivatives has demonstrated notable anticonvulsant properties. For example, certain N'-benzyl 2-amino acetamides have shown efficacy in maximal electroshock seizure models with ED50 values surpassing those of standard treatments like phenobarbital .
- CNS Activity : Compounds structurally similar to this compound have exhibited dual central nervous system (CNS) effects, including both stimulation and depression, which may be relevant in treating mood disorders .
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of substituents on the benzyl and pyrazole moieties in modulating biological activity. Electron-withdrawing groups generally enhance activity, while electron-donating groups can diminish it. For instance, the introduction of fluorine at the para position has been associated with improved potency in several derivatives .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of various N'-benzyl 2-amino acetamides in animal models. The results indicated that modifications at the benzyl position significantly influenced efficacy, with optimal substituents yielding ED50 values lower than those of existing anticonvulsants .
Case Study 2: Inhibition of MAO-B
In vitro studies on similar compounds revealed selective inhibition of MAO-B with competitive kinetics. The most potent inhibitors had IC50 values as low as 0.0059 μM, suggesting that structural modifications can lead to enhanced enzyme affinity and selectivity .
Comparative Activity Table
| Compound Name | IC50/ED50 Value | Biological Activity |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyrazole Derivative | 0.2 μM | COX-II Inhibitor |
| N'-Benzyl 2-amino acetamide | ED50 = 13-21 mg/kg | Anticonvulsant |
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Thioether formation : Reaction of a pyrazolopyrimidinone intermediate with thioacetamide derivatives under reflux in ethanol or DMF, often catalyzed by bases like K₂CO₃ or NaH .
- Acylation : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or coupling reactions, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while ethanol or THF is used for milder conditions . Critical factors : Temperature control (±2°C), catalyst stoichiometry (1.2–1.5 eq), and intermediate purification (column chromatography) are essential for yields >70% .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 467.12) and detects impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .
- IR spectroscopy : Confirms functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹, amide C=O at 1650 cm⁻¹) .
Q. What are the primary biological activities reported for pyrazolo[3,4-d]pyrimidine derivatives like this compound?
- Kinase inhibition : Structural analogs show IC₅₀ values <100 nM against tyrosine kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site inhibition .
- Anticancer activity : In vitro cytotoxicity against HL-60 (leukemia) and A549 (lung cancer) cell lines, with apoptosis induction via caspase-3 activation .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) due to membrane disruption .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities, such as variable IC₅₀ values across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine) for cross-study validation .
- Cellular context : Differences in cell line genetic backgrounds (e.g., p53 status) or culture conditions (e.g., serum concentration) alter compound efficacy. Use isogenic cell lines for controlled comparisons .
- Solubility limitations : Poor aqueous solubility may reduce apparent activity. Pre-treat compounds with DMSO (<0.1% final) or use nanoformulations to improve bioavailability .
Q. What strategies are recommended for optimizing pharmacokinetic properties while maintaining bioactivity?
- Structural modifications :
- Replace the 4-fluorobenzyl group with a morpholinoethyl moiety to enhance solubility (LogP reduction from 3.2 to 2.1) without losing kinase affinity .
- Introduce PEGylated linkers to the thioacetamide group to prolong half-life .
- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to improve oral absorption, with enzymatic cleavage in target tissues .
- In silico modeling : Use molecular dynamics simulations to predict metabolic hotspots (e.g., CYP3A4-mediated oxidation of the m-tolyl group) and guide deuteration for metabolic stability .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Core scaffold variations : Synthesize analogs with pyrazolo[3,4-d]pyrimidine substitutions (e.g., Cl, Br at position 4) and compare activity .
- Side-chain optimization : Test substituents on the benzyl group (e.g., electron-withdrawing vs. donating groups) using a matrix of 10–15 derivatives .
- Data analysis : Employ multivariate regression to correlate physicochemical properties (e.g., LogP, polar surface area) with bioactivity. Example SAR table:
| Substituent (R) | LogP | IC₅₀ (nM, EGFR) | Solubility (µg/mL) |
|---|---|---|---|
| 4-Fluorobenzyl | 3.2 | 85 | 12 |
| 3-Methoxybenzyl | 2.8 | 120 | 45 |
| Morpholinoethyl | 2.1 | 95 | 120 |
- High-throughput screening : Use fragment-based libraries to identify synergistic moieties .
Q. What methodologies are effective for identifying this compound’s molecular targets in complex biological systems?
- Chemical proteomics : Employ photoaffinity labeling with a biotinylated analog to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase profiling : Use a panel of 100+ recombinant kinases (e.g., Eurofins KinaseProfiler) to quantify inhibition .
- CRISPR-Cas9 screening : Genome-wide knockout libraries can reveal synthetic lethal targets (e.g., PARP1 in BRCA-mutant cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
